3-Fluoropropyl methanesulfonate
Overview
Description
3-Fluoropropyl methanesulfonate (3-FPMS) is a widely used organic compound that is used for a variety of laboratory experiments and scientific research applications. It is a colorless, volatile liquid that is widely used in organic synthesis and as a reagent in analytical chemistry. It has been used in a variety of research applications, including drug discovery, biochemistry, physiology, and medicinal chemistry. In
Scientific Research Applications
Radiosynthesis Applications
- Radiosynthesis of Fluoropropyl Amines : 3-Methanesulfonyloxypropyl tertiary amines, when heated, cyclize to form azetidinium methanesulfonate moieties. These are efficient in incorporating radioactive [18F]fluoride, crucial for synthesizing 3-[18F]fluoropropyl tertiary amines (Kiesewetter & Eckelman, 2004).
Chemical Reactions
- Fluoride's Effect on Reactions with Acetylcholinesterase : Fluoride influences the reactions of methanesulfonates with acetylcholinesterase, impacting the sulfonylation process and binding dynamics (Greenspan & Wilson, 1970).
- Nucleophilic Fluorine Displacement Reactions : The reagent Et3N.2HF, used for nucleophilic substitution of bromides or methanesulfonates, demonstrates limited formation of undesired elimination side products, highlighting a convenient method for fluorination (Giudicelli, Picq & Veyron, 1990).
Biochemical Applications
- Acetylcholinesterase Reaction Acceleration : Methanesulfonyl fluoride, a potent inhibitor, is shown to react with acetylcholinesterase, forming a derivative that's influenced by substituted ammonium ions. This has implications for understanding enzyme inhibition (Kitz & Wilson, 1963).
Industrial Applications
- Esterification in Ionic Liquids : Methanesulfonates are used in the esterification of carboxylic acids with alkyl halides in ionic liquids, showing wide applicability and mild, green conditions (Brinchi, Germani & Savelli, 2003).
- Microbial Metabolism : Methanesulfonic acid, a derivative of methanesulfonate, is metabolized by various aerobic bacteria but not by anaerobes, playing a role in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).
Synthetic Chemistry
- Synthesis of Glycosyl Methanesulfonates : Glycosyl methanesulfonates undergo regio- and stereoselective couplings, catalyzed by diarylborinic acid. This has implications in synthetic chemistry, particularly in the synthesisof disaccharides (D’Angelo & Taylor, 2016).
Electrochemistry
- Role in Electrodeposition : Methanesulfonic acid (MSA) is used in electrodeposition processes, particularly in the deposition of Cu-Sn alloys, with the role of fluorosurfactants being significant in these processes (Pewnim & Roy, 2015a), (Pewnim & Roy, 2015b).
Analytical Chemistry
- Fluorescence Analysis : Methanesulfonic acid can be determined sensitively and selectively using N-methylacridone fluorophore, showcasing a method for detecting stronger acids (Masuda, Uda, Kamochi & Takadate, 2005).
Battery Technology
- High-Voltage Battery Performance : (Trimethylsilyl)methanesulfonate is utilized as an interface-stabilizing additive in high-voltage batteries, enhancing the performance and stability of the battery (Lim, Cho, Kim & Yim, 2016).
Mechanism of Action
Target of Action
3-Fluoropropyl Methanesulfonate is a biological alkylating agent . The primary targets of this compound are the alkyl-oxygen bonds within the intracellular milieu .
Mode of Action
The structure of the alkyl group of this compound esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
The methane sulfonate esters of dihydric and polyhydric alcohols, such as this compound, are known to undergo fission and react within the intracellular milieu . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .
Result of Action
It is known that the compound can act as a natural antioxidant and has been shown to inhibit tumor growth and metastasis in a mouse model .
Action Environment
The action environment of this compound is largely dependent on the intracellular milieu, where its alkyl-oxygen bonds undergo fission
Biochemical Analysis
Biochemical Properties
It is known that methanesulfonate esters, to which 3-Fluoropropyl methanesulfonate belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .
Cellular Effects
The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Molecular Mechanism
Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .
Properties
IUPAC Name |
3-fluoropropyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO3S/c1-9(6,7)8-4-2-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTJTTYHDNOOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289903 | |
Record name | 3-Fluoropropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372-04-3 | |
Record name | 372-04-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoropropyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Fluoropropyl methanesulfonate in studying Vitamin E?
A1: this compound serves as a key reagent in synthesizing a non-radioactive analog of γ-Tocotrienol (γ-T-3), a type of Vitamin E. [] This analog, F-γ-T-3, is crucial for comparison and validation purposes in studies utilizing positron emission tomography (PET) imaging to track Vitamin E distribution in living organisms. [] The research aimed to develop a method for studying Vitamin E biodistribution and dynamics in vivo, not for therapeutic purposes.
Q2: How does the synthesis of F-γ-T-3 using this compound contribute to Vitamin E research?
A2: The synthesis of F-γ-T-3 using this compound provides a non-radioactive counterpart to the radiolabeled [18F]F-γ-T-3 used in PET imaging. [] This is important for several reasons:
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